

Application Notes and Protocols for Sirolimus in Cancer Research

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Compound of Interest

Compound Name: Sirolimus

Cat. No.: B549165

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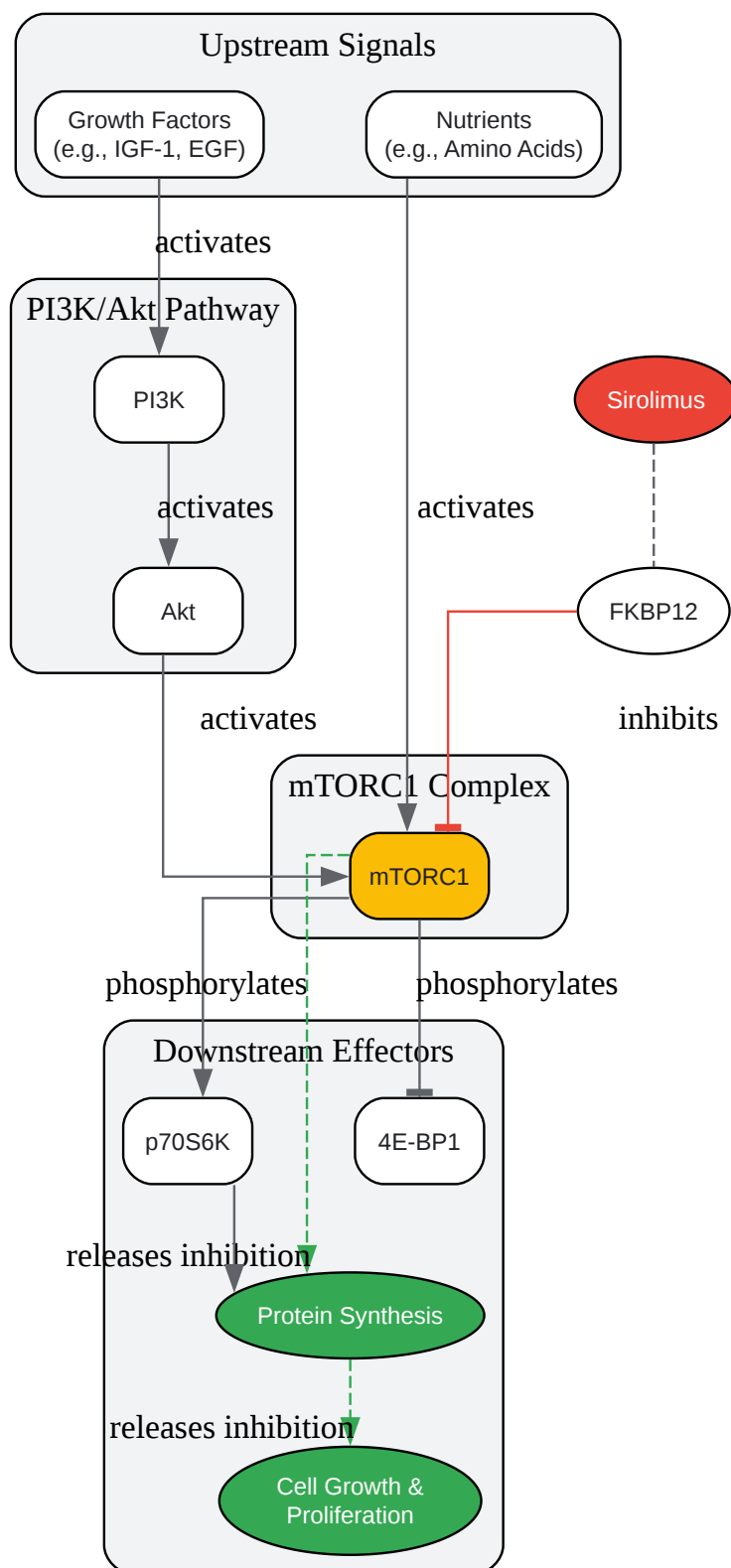
Audience: Researchers, scientists, and drug development professionals.

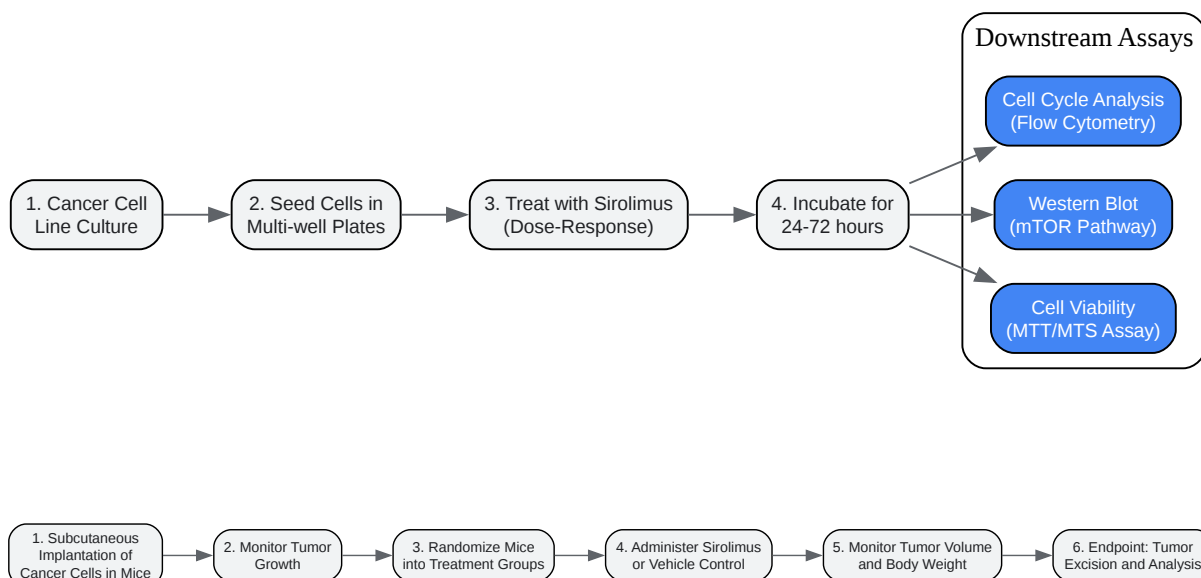
Introduction:

Sirolimus, also known as rapamycin, is a macrolide compound that has garnered significant interest in cancer research due to its potent inhibition of the mammalian target of rapamycin (mTOR).^{[1][2][3]} The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.^{[4][5]} **Sirolimus** exerts its anti-cancer effects by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition leads to cell cycle arrest, primarily in the G1 phase, and a reduction in protein synthesis, ultimately suppressing tumor growth. These application notes provide a detailed overview of the experimental protocols for utilizing **sirolimus** in cancer research, from in vitro cell-based assays to in vivo animal studies and clinical trial considerations.

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus's primary mechanism of action is the allosteric inhibition of mTORC1. This complex, when active, phosphorylates key downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth. By inhibiting mTORC1, **sirolimus** effectively blocks these downstream events.





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